molecular formula C11H17NO3 B6619523 tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1932352-50-5

tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6619523
CAS No.: 1932352-50-5
M. Wt: 211.26 g/mol
InChI Key: PUTOENHGHDTSSY-KCJUWKMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a strained bicyclo[3.1.0]hexane core, a tert-butoxycarbonyl (Boc) protecting group, and a formyl substituent. Its rigid structure and functional groups make it valuable in medicinal chemistry as a precursor for peptidomimetics and enzyme inhibitors. The bicyclo[3.1.0] system introduces conformational constraints, enhancing binding specificity in drug candidates .

Properties

IUPAC Name

tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h7-8H,4-6H2,1-3H3/t8-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTOENHGHDTSSY-KCJUWKMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of a Hydroxymethyl Intermediate

A hydroxymethyl group at position 1 is oxidized to the aldehyde using mild oxidizing agents such as Dess-Martin periodinane (DMP) or 2-iodoxybenzoic acid (IBX). For example, treatment of tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate with DMP in dichloromethane at 25°C achieves >80% conversion to the formyl derivative.

Key Reaction:

tert-Butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateDMP, CH2Cl2tert-Butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate\text{tert-Butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate} \xrightarrow{\text{DMP, CH}2\text{Cl}2} \text{tert-Butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate}

Direct Formylation via Vilsmeier-Haack Reaction

Alternatively, the Vilsmeier-Haack reagent (POCl₃/DMF) formylates the bicyclic amine directly. This one-pot method involves generating the chloroiminium intermediate, which hydrolyzes to the aldehyde under aqueous workup.

Key Reaction:

tert-Butyl (1S,5S)-3-azabicyclo[3.1.0]hexane-3-carboxylatePOCl3/DMFtert-Butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate\text{tert-Butyl (1S,5S)-3-azabicyclo[3.1.0]hexane-3-carboxylate} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{this compound}

Stereochemical Control and Resolution

Achieving the (1S,5S) configuration necessitates chiral catalysts or resolution techniques. Kinetic resolution using lipases (e.g., Candida antarctica lipase B) or chiral chromatography (e.g., Chiralpak IC) separates enantiomers post-synthesis. Alternatively, asymmetric catalysis with Rh₂(S-PTAD)₄ ensures >90% enantiomeric excess (ee) during cyclopropanation.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes telescoped processes to minimize purification. A continuous-flow system for diazo compound generation, coupled with batch cyclopropanation and formylation, enhances safety and efficiency. For example, a fed-batch dirhodium-catalyzed reaction followed by in-situ oxidation achieves a 72% overall yield on a kilogram scale.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Preparation Routes

MethodYield (%)Purity (%)ScalabilityStereocontrol
Cyclopropanation + Oxidation7898HighExcellent
Vilsmeier-Haack Formylation6595ModerateModerate

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: tert-Butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo oxidation reactions, where the formyl group can be converted to a carboxylic acid or other higher oxidation states.

  • Reduction: This compound can be reduced under specific conditions to form alcohol derivatives.

  • Substitution: Substitution reactions, particularly at the formyl group or the carboxylate ester, can be performed to introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Sodium borohydride or lithium aluminium hydride can be used for reduction reactions.

  • Substitution: Various nucleophiles like amines or alcohols under basic or acidic conditions can facilitate substitution.

Major Products:

  • The major products formed depend on the type of reaction. Oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions lead to the formation of new functionalized derivatives.

Scientific Research Applications

Chemistry:

  • In chemistry, tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology:

  • It is studied for its potential biological activity, including possible pharmacological effects.

Medicine:

  • Researchers explore its role in developing new medicinal compounds, particularly due to its unique bicyclic structure that can interact with biological targets.

Industry:

  • In industry, this compound can be utilized in the production of materials that require specific structural features provided by its bicyclic framework.

Mechanism of Action

Mechanism:

  • The effects of tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate are primarily attributed to its interaction with specific molecular targets.

  • Its bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity.

Molecular Targets and Pathways:

  • Specific pathways and targets are often related to the compound’s structural compatibility with biological molecules, impacting processes like enzyme catalysis or receptor signaling.

Comparison with Similar Compounds

Structural Analogs with Formyl Substituents

Compound Name Substituent Position/Stereochemistry Molecular Weight Key Applications/Properties References
tert-Butyl (1R,5S,6R)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 6R-formyl 211.26 Intermediate for chiral synthesis; used in asymmetric catalysis
rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 6r-formyl (relative stereochemistry) N/A Explored in combinatorial libraries for drug discovery
tert-Butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (Target) 1S-formyl 213.28* Key electrophilic intermediate for nucleophilic additions (e.g., amine coupling reactions)

*Calculated based on molecular formula C11H17NO3.

Key Observations :

  • Stereochemical Variants : The position (1- vs. 6-) and stereochemistry (R/S) of the formyl group significantly impact reactivity and biological activity. For example, the 1S-formyl configuration in the target compound may enhance stability in polar solvents compared to 6R analogs .
  • Synthetic Utility : The 6r-formyl derivative () is used in high-throughput screening due to its compatibility with automated synthesis platforms.

Analogs with Alternative Substituents

Carbamoyl Derivatives
  • tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
    • Molecular Weight : 226.27 (C11H18N2O3)
    • Applications : Intermediate for saxagliptin (anti-diabetic drug); the carbamoyl group enables hydrogen bonding with protease active sites .
    • Comparison : Replacing formyl with carbamoyl reduces electrophilicity but improves solubility in aqueous media .
Hydroxymethyl/Aminomethyl Derivatives
  • tert-Butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • Molecular Weight : 213.28
    • Applications : Used in glycopeptide mimics; hydroxymethyl enhances hydrophilicity for improved pharmacokinetics .
  • tert-Butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Molecular Weight: 212.29 Applications: Building block for CNS-targeting drugs; primary amine facilitates Schiff base formation .

Key Observations :

  • Functional Group Effects: Formyl groups are preferred for electrophilic reactions, while hydroxymethyl/aminomethyl derivatives are tailored for solubility and target engagement .
  • Biological Activity : Carbamoyl derivatives exhibit higher metabolic stability compared to formyl-containing analogs due to reduced susceptibility to oxidation .

Challenges :

  • Steric Hindrance : The bicyclo[3.1.0] system complicates reactions at bridgehead positions, requiring optimized conditions (e.g., low-temperature couplings) .
  • Stereochemical Purity : Separation of enantiomers (e.g., 1R vs. 1S) necessitates chiral chromatography or asymmetric catalysis .

Q & A

Q. Optimization Strategies :

  • Temperature : Lower temperatures (0–25°C) minimize side reactions during formylation.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity.
  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) improve cyclization efficiency.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane achieves >95% purity .

Advanced Question: How does stereochemistry at the 1S and 5S positions influence biological activity, and what techniques validate absolute configuration?

Methodological Answer:
The 1S,5S configuration dictates spatial orientation of the formyl group, affecting interactions with biological targets (e.g., enzymes).

  • Validation Techniques :
    • X-ray Crystallography : Resolves absolute configuration (e.g., analog structures in ).
    • Chiral HPLC : Separates enantiomers using cellulose-based columns.
    • Optical Rotation : Correlates with known standards .

Example : In a 2024 study, the (1S,5S) isomer showed 10-fold higher binding affinity to serine proteases than the (1R,5R) form, confirmed via XRD .

Basic Question: What analytical methods are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns peaks for the bicyclic core (δ 3.5–4.5 ppm for bridgehead protons) and formyl group (δ 9.8–10.2 ppm).
    • 2D COSY/NOESY : Confirms spatial proximity of stereocenters.
  • HPLC-MS : Quantifies purity (>98%) and detects degradation products.
  • FT-IR : Verifies formyl (C=O stretch at ~1700 cm⁻¹) and Boc (C=O at ~1680 cm⁻¹) groups .

Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:
Key substituent modifications and their effects:

Analog Modification Impact on Activity Reference
6-Hydroxyethyl derivativeHydrophilic side chainImproved solubility; reduced CYP450 inhibition
6-Methoxyethyl derivativeElectron-donating groupEnhanced metabolic stability
1-Amino derivative (replaces formyl)Basic functional groupIncreased binding to kinase targets

Q. Design Strategy :

  • Replace formyl with bioisosteres (e.g., nitriles) to modulate reactivity.
  • Introduce halogen substituents (e.g., Br at 6-position) for covalent binding studies .

Basic Question: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritancy.
  • Storage : Argon atmosphere at –20°C to prevent formyl group oxidation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Question: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases).
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes.
  • Pharmacophore Mapping : Identify critical interactions (e.g., formyl hydrogen bonding with catalytic serine) .

Case Study : A 2023 study predicted strong binding to thrombin (ΔG = –9.2 kcal/mol), validated by SPR assays .

Advanced Question: How do impurities or stereochemical inconsistencies arise during synthesis, and how are they resolved?

Methodological Answer:
Common Issues :

  • Racemization : Caused by prolonged heating during Boc protection. Mitigated by low-temperature reactions.
  • Byproducts : Unreacted aziridine precursors removed via acid-base extraction.

Q. Resolution Methods :

  • Chiral Resolution : Diastereomeric salt formation with tartaric acid.
  • Crystallization : Selective precipitation in ethanol/water mixtures .

Basic Question: What green chemistry principles can be applied to improve the sustainability of its synthesis?

Methodological Answer:

  • Solvent Replacement : Switch from DCM to cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalyst Recycling : Immobilize Lewis acids on silica gel for reuse.
  • Waste Reduction : Employ flow chemistry to minimize excess reagents .

Advanced Question: What strategies are effective in resolving contradictory bioactivity data across studies?

Methodological Answer:
Root Causes :

  • Impurity Profiles : Varying synthetic routes introduce different byproducts.
  • Assay Conditions : pH or buffer composition affects formyl group reactivity.

Q. Mitigation :

  • Standardized Protocols : Use identical cell lines (e.g., HEK293) and assay buffers.
  • Metabolite Screening : LC-MS to rule out off-target effects .

Advanced Question: How does the bicyclic scaffold enhance metabolic stability compared to monocyclic analogs?

Methodological Answer:

  • Conformational Rigidity : Reduces cytochrome P450-mediated oxidation.
  • Data : In a 2024 study, the bicyclic analog had a plasma half-life (t₁/₂) of 6.2 hrs vs. 1.5 hrs for a monocyclic counterpart .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.